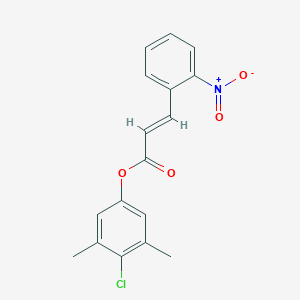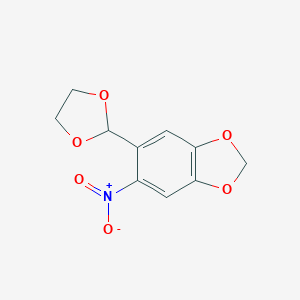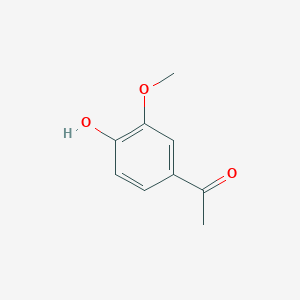
N-{4-chloro-3-nitrophenyl}-2-oxo-2H-chromene-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-{4-chloro-3-nitrophenyl}-2-oxo-2H-chromene-3-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a chromene core, a carboxamide group, and a nitrophenyl substituent
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-chloro-3-nitrophenyl}-2-oxo-2H-chromene-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the condensation of 4-chloro-3-nitroaniline with 2-oxo-2H-chromene-3-carboxylic acid under acidic or basic conditions. The reaction is often carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, is crucial for scaling up the synthesis .
Análisis De Reacciones Químicas
Types of Reactions
N-{4-chloro-3-nitrophenyl}-2-oxo-2H-chromene-3-carboxamide undergoes various chemical reactions, including:
Substitution Reactions: The nitro group on the phenyl ring can participate in nucleophilic aromatic substitution reactions with nucleophiles such as amines and thiols.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Oxidation Reactions: The chromene core can undergo oxidation reactions to form quinone derivatives under oxidative conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium thiolate in methanol or ethanol are commonly used.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst is a typical setup for reducing the nitro group.
Major Products
Substitution: Formation of substituted phenyl derivatives.
Reduction: Formation of amino derivatives.
Oxidation: Formation of quinone derivatives.
Aplicaciones Científicas De Investigación
N-{4-chloro-3-nitrophenyl}-2-oxo-2H-chromene-3-carboxamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as an anticancer and antimicrobial agent due to its ability to interact with biological targets.
Materials Science: The compound’s unique optical properties make it suitable for use in nonlinear optical materials and photonic devices.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules and functional materials.
Mecanismo De Acción
The mechanism of action of N-{4-chloro-3-nitrophenyl}-2-oxo-2H-chromene-3-carboxamide involves its interaction with specific molecular targets. In medicinal applications, the compound may inhibit enzymes or receptors involved in disease pathways. For example, it can bind to the active site of an enzyme, blocking its activity and thereby exerting its therapeutic effects . The chromene core and nitrophenyl group play crucial roles in these interactions, contributing to the compound’s binding affinity and specificity .
Comparación Con Compuestos Similares
Similar Compounds
- N-(4-bromophenyl)-2-oxo-2H-chromene-3-carboxamide
- N-(4-fluorophenyl)-2-oxo-2H-chromene-3-carboxamide
- N-(4-methylphenyl)-2-oxo-2H-chromene-3-carboxamide
Uniqueness
N-{4-chloro-3-nitrophenyl}-2-oxo-2H-chromene-3-carboxamide stands out due to the presence of both the chloro and nitro groups on the phenyl ring. This combination imparts unique electronic and steric properties
Propiedades
Fórmula molecular |
C16H9ClN2O5 |
|---|---|
Peso molecular |
344.7g/mol |
Nombre IUPAC |
N-(4-chloro-3-nitrophenyl)-2-oxochromene-3-carboxamide |
InChI |
InChI=1S/C16H9ClN2O5/c17-12-6-5-10(8-13(12)19(22)23)18-15(20)11-7-9-3-1-2-4-14(9)24-16(11)21/h1-8H,(H,18,20) |
Clave InChI |
VCRDDJQVJKGMBD-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C=C(C(=O)O2)C(=O)NC3=CC(=C(C=C3)Cl)[N+](=O)[O-] |
SMILES canónico |
C1=CC=C2C(=C1)C=C(C(=O)O2)C(=O)NC3=CC(=C(C=C3)Cl)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-(3-Methylphenyl)-3-(3-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B370747.png)
![2-[(4-Chlorophenoxy)methyl]-1-methylbenzimidazole](/img/structure/B370750.png)


![1-{[6-(4-bromophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl}-1H-benzotriazole](/img/structure/B370755.png)
![3-propyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B370756.png)

![(4E)-2,2,5,5-tetramethyl-4-[[(3-nitronaphthalen-2-yl)amino]methylidene]oxolan-3-one](/img/structure/B370761.png)



![(1,8,8-trimethyl-2,4-dioxo-3-azabicyclo[3.2.1]octan-3-yl)methyl N-[(Z)-4-methylpentan-2-ylideneamino]carbamodithioate](/img/structure/B370766.png)
![{2-(4-Chlorophenyl)-3-[4-(dimethylamino)phenyl]cyclopropyl}(2-furyl)methanone](/img/structure/B370767.png)

